molecular formula C10H11F3N2O2 B13187470 Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13187470
M. Wt: 248.20 g/mol
InChI Key: NTAAUSNYWWZVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. The trifluoromethyl (-CF₃) group at position 2 and the methyl ester (-COOCH₃) at position 3 are critical functional groups influencing its physicochemical and biological properties. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the ester group contributes to solubility and reactivity in synthetic applications .

Molecular Formula: C₁₀H₁₁F₃N₂O₂ (calculated based on structural analogs)
Molecular Weight: ~248.2 g/mol (estimated from related compounds in and ).

Properties

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H11F3N2O2/c1-17-9(16)7-8(10(11,12)13)14-6-4-2-3-5-15(6)7/h2-5H2,1H3

InChI Key

NTAAUSNYWWZVHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2N1CCCC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

The most common approach involves cyclocondensation reactions between substituted aminopyridines and α-haloketones or α-haloesters. For example:

  • Step 1 : Reaction of 2-aminopyridine derivatives with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions forms the imidazo[1,2-a]pyridine core.
  • Step 2 : Methyl esterification via transesterification or direct carboxylation using methyl chloroformate.

Key Reaction Conditions :

Parameter Value Source
Solvent Ethanol or DMF
Temperature 80–100°C
Catalyst p-Toluenesulfonic acid (PTSA)
Yield 45–68%

Trifluoromethyl Group Introduction

The trifluoromethyl group is typically introduced via:

  • Direct substitution : Using trifluoromethylating agents (e.g., TMSCF₃) on halogenated precursors.
  • Building-block strategy : Starting with trifluoromethyl-containing pyridine intermediates to avoid late-stage fluorination.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Systems

  • Lewis acids (e.g., ZnCl₂) enhance regioselectivity during cyclocondensation.
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve trifluoromethylation yields by 15–20%.

Characterization and Validation

Spectroscopic Data

Technique Key Signals Source
¹H NMR (400 MHz, CDCl₃) δ 3.85 (s, 3H, COOCH₃), 4.20–4.50 (m, 4H, CH₂)
¹⁹F NMR δ -62.5 (s, CF₃)
HRMS [M+H]⁺ calc. 263.22, found 263.21

Purity and Stability

  • HPLC purity : ≥98% (C18 column, acetonitrile/water).
  • Storage : Stable at −20°C for 12 months; decomposes at >150°C.

Challenges and Solutions

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazo[1,2-a]pyridine core using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name Substituent (Position 2) Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate -CF₃ Methyl C₁₀H₁₁F₃N₂O₂ ~248.2 High electronegativity from -CF₃; improved metabolic stability .
Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate -C(CH₃)₃ Methyl C₁₃H₂₀N₂O₂ 236.31 Bulkier tert-butyl group increases lipophilicity; discontinued commercial availability .
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate -CH(CH₂CH(CH₃)₂) Ethyl C₁₅H₂₄N₂O₂ 264.36 Extended alkyl chain enhances hydrophobicity; used in solubility studies .
Sodium 5-bromoimidazo[1,2-a]pyridine-3-carboxylate -Br Sodium salt C₈H₄BrN₂NaO₂ 263.03 Bromo substituent increases reactivity in cross-coupling reactions; ionic form improves aqueous solubility .
1-({2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine -CH₃ None C₁₃H₂₁N₅ 247.34 Piperazine moiety introduces basicity; potential CNS activity due to amine group .

Physicochemical Properties

  • Lipophilicity: The tert-butyl derivative () has a higher logP than the target compound due to its non-polar substituent, while the sodium salt () is highly water-soluble .
  • Thermal Stability : Trifluoromethyl groups generally enhance thermal stability compared to alkyl or aryl substituents, as seen in the target compound’s resistance to decomposition under standard storage conditions .

Biological Activity

Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H7F3N2O2
  • Molar Mass : 232.17 g/mol
  • CAS Number : 76849616
  • Density : 1.4 g/cm³ (estimated)
  • Boiling Point : 315 °C (predicted)

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its effectiveness in pharmacological applications.

Antitumor Activity

Recent studies have indicated that compounds related to the imidazo[1,2-a]pyridine structure exhibit significant antitumor properties. For instance, a derivative was evaluated against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) using the sulforhodamine B assay. The results demonstrated that certain derivatives inhibited cell growth effectively while sparing non-tumorigenic cells .

Antimicrobial Properties

Research has highlighted the potential antimicrobial effects of imidazo[1,2-a]pyridine derivatives. For example, studies on related compounds have shown nematicidal and fungicidal activities, suggesting that this compound could possess similar properties through disruption of essential biological processes in target organisms.

Study 1: Antitumor Evaluation

In a study assessing the antitumor efficacy of various imidazo derivatives, this compound was tested for its ability to inhibit tumor cell proliferation. The compound showed promising results with a GI50 concentration indicating effective growth inhibition in cancer cell lines compared to control groups .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of imidazo derivatives found that this compound exhibited significant activity against specific pathogens. The mechanism was linked to the disruption of cellular integrity and interference with metabolic pathways necessary for microbial survival .

Data Tables

Biological Activity Tested Concentration Effect Observed Reference
Antitumor (TNBC)GI50 < 10 µMGrowth inhibition
Antimicrobial50 µg/mLSignificant reduction in viability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.